molecular formula C27H34N2O3 B11054898 3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11054898
M. Wt: 434.6 g/mol
InChI Key: BDNOOOWNKIDZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reactants: 3-(3-Phenylpropyl)pyrrolidine-2,5-dione and 4-propoxyphenyl bromide.

    Conditions: Nucleophilic substitution in the presence of a base like potassium carbonate.

    Product: 3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidine-2,5-dione core, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The phenylpropyl and propoxyphenyl groups are then introduced through nucleophilic substitution reactions.

  • Step 1: Synthesis of Pyrrolidine-2,5-dione Core

      Reactants: Succinic anhydride and ammonia.

      Conditions: Heating under reflux in an organic solvent like toluene.

      Product: Pyrrolidine-2,5-dione.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of phenylpropionic acid derivatives.

    Reduction: Formation of hydroxyl derivatives of the pyrrolidine-2,5-dione core.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropyl and propoxyphenyl groups may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidine-2,5-dione core can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to the specific combination of its substituents, which confer distinct physicochemical properties and biological activities. The presence of both phenylpropyl and propoxyphenyl groups enhances its hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H34N2O3

Molecular Weight

434.6 g/mol

IUPAC Name

3-[4-(3-phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H34N2O3/c1-2-19-32-24-13-11-23(12-14-24)29-26(30)20-25(27(29)31)28-17-15-22(16-18-28)10-6-9-21-7-4-3-5-8-21/h3-5,7-8,11-14,22,25H,2,6,9-10,15-20H2,1H3

InChI Key

BDNOOOWNKIDZOU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.